Tributylstannanecarbonitrile synthesis and properties
Tributylstannanecarbonitrile synthesis and properties
An In-Depth Technical Guide to Tributylstannanecarbonitrile: Synthesis, Properties, and Applications
Introduction: A Versatile Cyanide Transfer Agent
Organotin compounds, characterized by a covalent bond between tin and carbon, have long been mainstays in the synthetic chemist's toolbox.[1] Among these, tributylstannanecarbonitrile, also known as tributyltin cyanide, stands out as a highly effective and versatile reagent.[2][3] Its primary utility lies in its capacity to act as a source of the cyanide nucleophile in a variety of chemical transformations.[2][3] Unlike alkali metal cyanides, Bu₃SnCN offers improved solubility in organic solvents and often provides enhanced selectivity in sensitive synthetic applications. However, its utility is paired with significant toxicity, a hallmark of tri-substituted organotins, necessitating stringent safety protocols.[4][5][6] This guide will provide the core knowledge required to handle and utilize this potent reagent safely and effectively.
Physicochemical and Spectroscopic Profile
Tributylstannanecarbonitrile is a white, crystalline solid at room temperature.[3] It is hygroscopic and should be handled under a dry, inert atmosphere to prevent degradation.[3]
Table 1: Physicochemical Properties of Tributylstannanecarbonitrile
| Property | Value | Source |
| CAS Number | 2179-92-2 | [3][7][8] |
| Molecular Formula | C₁₃H₂₇NSn | [2][3][7] |
| Molecular Weight | 316.07 g/mol | [3][7] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 105-107 °C (lit.) | [2][3][9] |
| Boiling Point | 145-150 °C @ 0.5 Torr | [3] |
| Solubility | Soluble in many organic solvents (e.g., THF, Toluene) | [2] |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically found in the 2260-2100 cm⁻¹ region.[10] Additional strong bands will be observed in the 3000-2850 cm⁻¹ region due to C-H stretching of the butyl groups.[10]
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the four non-equivalent carbons of the butyl chains and a signal for the nitrile carbon. The nitrile carbon (CN) is expected to appear around 120 ppm.[11] The butyl group carbons attached to the tin atom (α-carbons) will typically appear in the 10-20 ppm range, with the more distant carbons (β, γ, δ) appearing between 13 and 30 ppm.[6][7]
-
¹¹⁹Sn NMR Spectroscopy: Tin possesses several NMR-active isotopes, with ¹¹⁹Sn being the most commonly observed.[5][12] For four-coordinate trialkyltin compounds like Bu₃SnCN, the ¹¹⁹Sn chemical shift is expected in the range of +200 to -60 ppm, relative to a tetramethyltin (SnMe₄) standard.[9] This technique is particularly powerful for studying coordination changes at the tin center during reactions.
Synthesis of Tributylstannanecarbonitrile
The synthesis of Bu₃SnCN is typically achieved through nucleophilic substitution at the tin center. Two primary, reliable methods are prevalent in the literature.
Method 1: From Tributyltin Chloride and an Alkali Metal Cyanide
This is a direct and widely used method involving the reaction of commercially available tributyltin chloride with sodium or potassium cyanide.[2][3] The reaction's success hinges on overcoming the low solubility of the inorganic cyanide salt in common organic solvents.
Causality Behind Experimental Choices:
-
Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) is used to dissolve the organotin starting material and prevent hydrolysis of the tin-chloride bond.[2]
-
Phase-Transfer Catalyst: To improve the reaction rate and yield, a phase-transfer catalyst such as 18-Crown-6 can be employed. The crown ether complexes the alkali metal cation (e.g., K⁺), increasing the "nakedness" and nucleophilicity of the cyanide anion, thereby facilitating its reaction with the electrophilic tin center.[3]
-
Inert Atmosphere: Organotin compounds can react with atmospheric oxygen and moisture.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of tin oxides and other side products.[2]
Experimental Protocol: Synthesis via Salt Metathesis
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: In the flask, combine tributyltin chloride (1.0 eq), potassium cyanide (1.2 eq), and a catalytic amount of 18-crown-6 (0.05 eq).
-
Solvent: Add anhydrous toluene or THF via cannula.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the tributyltin chloride is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the insoluble potassium chloride byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or distillation under high vacuum to yield pure tributylstannanecarbonitrile.
Method 2: From Tributylstannyl Lithium and a Cyanogen Halide
This alternative approach involves the generation of a highly reactive tributylstannyl anion, which then acts as a potent nucleophile.[2]
Causality Behind Experimental Choices:
-
Anion Formation: Tributylstannyl lithium is prepared in situ by the deprotonation of tributyltin hydride (Bu₃SnH) with a strong base like n-butyllithium (n-BuLi) or by the reaction of hexabutylditin ((Bu₃Sn)₂) with lithium metal. The reaction with tributylstannane (tributyltin hydride) and butyllithium is also a viable route for generating the tributylstannyl lithium intermediate.[2]
-
Cyanide Source: A more electrophilic cyanide source, such as cyanogen bromide (BrCN), is used. The highly nucleophilic stannyl anion readily attacks the electrophilic carbon of BrCN, displacing the bromide ion in a classic Sₙ2-type reaction.[2]
Workflow Diagram: Synthesis of Tributylstannanecarbonitrile
Caption: Synthesis routes to Tributylstannanecarbonitrile.
Reactivity and Synthetic Applications
The reactivity of Bu₃SnCN is dominated by the polar Sn-CN bond, making it an excellent cyanide transfer agent. It finds significant use in palladium-catalyzed cross-coupling reactions for the synthesis of aryl and vinyl nitriles.[2]
Palladium-Catalyzed Cyanation (Stille-Type Cyanation)
A cornerstone application of Bu₃SnCN is the conversion of aryl or vinyl halides/triflates to the corresponding nitriles. This reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.
Mechanism and Self-Validating Protocol: The reaction's success relies on the careful orchestration of the catalytic cycle. A typical protocol includes an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃ with a phosphine ligand), and Bu₃SnCN in a solvent like toluene. The progress can be monitored by the disappearance of the starting halide. The formation of the tributyltin halide byproduct (Bu₃SnX) is a key indicator of a successful cyanide transfer.
Catalytic Cycle Diagram: Pd-Catalyzed Cyanation
Caption: Palladium catalytic cycle for aryl nitrile synthesis.
Experimental Protocol: Cyanation of an Aryl Bromide
-
Setup: To a dry Schlenk flask under argon, add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and a stir bar.
-
Reagents: Add tributylstannanecarbonitrile (1.1-1.5 eq) followed by anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 80-110 °C. Monitor the reaction by TLC or GC until complete.
-
Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate. To remove the tin byproducts, the solution can be washed with aqueous KF (which precipitates tributyltin fluoride) or treated with DBU/iodine.
-
Purification: After aqueous workup, dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.
Safety, Handling, and Waste Disposal
CRITICAL: Tributyltin compounds are highly toxic. They are particularly hazardous to the central nervous and immune systems and are potent marine pollutants.[5][8][13] Exposure can occur via inhalation, ingestion, or skin contact.[4][6] All handling must be performed with extreme caution.
Table 2: Mandatory Personal Protective Equipment (PPE) and Handling
| Category | Specification | Rationale |
| Engineering Controls | Certified chemical fume hood | To prevent inhalation of dust or vapors.[4] |
| Gloves | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended | To prevent skin contact and absorption.[4] |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes.[4] |
| Body Covering | Impervious lab coat and closed-toe shoes | To protect skin and clothing from contamination.[4] |
| Respiratory | NIOSH-approved respirator (if fume hood is insufficient or for spills) | Required for large spills or when engineering controls are insufficient.[4] |
| Handling | Use syringe/cannula for transfers; weigh solids carefully in hood | To avoid generating dust and prevent contact.[4] |
| Storage | Tightly sealed container, inert atmosphere, in a designated, ventilated, secure area away from acids | To prevent degradation and accidental release of toxic gas (HCN).[3][4] |
Waste Disposal Protocol
All materials contaminated with tributylstannanecarbonitrile are classified as hazardous waste and must be disposed of accordingly.[4]
-
Segregation: Collect all contaminated solids (gloves, paper towels, silica gel) and liquids in a dedicated, clearly labeled, sealed hazardous waste container.[4]
-
Quenching (for residual reagent): In a chemical fume hood, unused or residual Bu₃SnCN can be cautiously quenched. Slowly add the tin compound to a stirred solution of aqueous potassium fluoride (KF) to precipitate the less toxic tributyltin fluoride. Alternatively, treatment with an oxidizing agent like potassium permanganate solution can be used, though this reaction can be exothermic.[4]
-
Disposal: The final waste must be handled by certified hazardous waste disposal personnel according to institutional and local regulations.[6]
Emergency Response Workflow: Chemical Spill
Caption: Emergency spill response workflow.
Conclusion
Tributylstannanecarbonitrile is a powerful synthetic tool, offering distinct advantages for the introduction of the nitrile functional group. Its predictable reactivity, particularly in palladium-catalyzed transformations, secures its place in the arsenal of modern synthetic chemistry. However, its utility is inextricably linked to its high toxicity. A profound understanding of its properties and a disciplined adherence to rigorous safety protocols are not merely recommended—they are imperative for its responsible and successful application in the laboratory.
References
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Department of the Environment, Water, Heritage and the Arts (Australia). (2022). Organo-tin compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 200512, Stannanecarbonitrile, tributyl-. Retrieved from [Link]
- Holeček, J., Nádvorník, M., Handlíř, K., & Lyčka, A. (1983). ¹³C and ¹¹⁹Sn NMR spectra of Di-n-butyltin(IV) compounds. Journal of Organometallic Chemistry, 241(2), 177-184.
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Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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Wikipedia. (2023). Organotin chemistry. Retrieved from [Link]
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